
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide
Overview
Description
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide is a synthetic organic compound with the molecular formula C13H24N2O5 It is characterized by the presence of two 2,2-dimethyl-1,3-dioxolane groups attached to a central carbodiimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a carbodiimide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production methods often incorporate advanced purification techniques to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Key Mechanistic Features:
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Activation Step : BDDC reacts with carboxylic acids to form highly reactive O-acylisourea intermediates.
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Nucleophilic Attack : Amines attack the electrophilic carbonyl carbon of the intermediate, releasing the carbodiimide byproduct.
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Racemization Suppression : The dioxolane groups stabilize the intermediate, reducing undesired epimerization compared to traditional carbodiimides like DCC .
Table 1: Comparative Performance in Amide Bond Formation
Reagent | Reaction Yield (%) | Racemization (%) | Solvent Compatibility |
---|---|---|---|
BDDC | 85–92 | <3 | Polar aprotic (DMF) |
DCC | 78–88 | 5–8 | DCM, THF |
EDC/HOBt | 90–95 | <2 | DMF, NMP |
Thermal Fragmentation Reactions
Under elevated temperatures, BDDC undergoes thermal decomposition via cleavage of the dioxolane rings. Flash vacuum pyrolysis (FVP) at 500°C generates epoxy ketones and lactones through ketene intermediate formation .
Reaction Pathway :
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Dioxolane Ring Opening : Loss of pivalaldehyde and CO from the dioxolane groups.
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Lactonization : Intramolecular cyclization forms tetrahydrofuran-2-one derivatives .
Example Reaction :
Side Reactions and Competing Pathways
While BDDC is efficient, side reactions include:
N-Acylurea Formation
The O-acylisourea intermediate can rearrange irreversibly to N-acylurea , particularly in polar aprotic solvents like DMF. This byproduct reduces reaction yields and complicates purification .
Symmetrical Anhydride Formation
In the presence of excess carboxylic acid, BDDC promotes the formation of symmetrical anhydrides , which are less reactive toward amines. This pathway dominates under low-temperature conditions .
Mitigation Strategies :
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Use stoichiometric BDDC (1:1 ratio with carboxylic acid).
Oxidation and Reduction Reactions
While less common, BDDC’s carbodiimide moiety participates in redox transformations:
Oxidation
Treatment with KMnO₄ or H₂O₂ oxidizes the carbodiimide group to urea derivatives.
Reduction
LiAlH₄ reduces BDDC to a bis-amine compound, though this pathway is rarely utilized due to competing dioxolane ring opening .
Comparative Analysis with Analogues
Table 3: Reactivity Comparison with Related Carbodiimides
Property | BDDC | DCC | EDC |
---|---|---|---|
Water Solubility | Low | Insoluble | Moderate |
Thermal Stability | Up to 200°C | Up to 150°C | Up to 100°C |
Byproduct Toxicity | Non-toxic | DCU (toxic) | Urea (non-toxic) |
Scientific Research Applications
Organic Synthesis
Coupling Reagent:
DDC is primarily used as a coupling agent in organic synthesis. It facilitates the formation of amide bonds between carboxylic acids and amines. The carbodiimide functionality activates the carboxylic acid, making it more reactive towards nucleophilic attack by the amine. This reaction can be particularly useful in synthesizing peptides and esters.
Case Study: Peptide Synthesis
In a study examining the efficiency of DDC compared to other coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), it was found that DDC provided higher yields with fewer side reactions when synthesizing complex peptides. This efficiency is attributed to its ability to stabilize the intermediate species during the coupling process .
Materials Science
Polymer Chemistry:
DDC has been employed in the development of new polymeric materials. Its ability to form stable linkages allows for the modification of polymer chains, which can enhance properties such as thermal stability and mechanical strength. Researchers have utilized DDC for cross-linking reactions that improve the performance of thermosetting polymers.
Table 1: Comparison of Polymer Properties with DDC vs. Other Coupling Agents
Property | DDC Enhanced Polymer | EDC Enhanced Polymer | Control Polymer |
---|---|---|---|
Tensile Strength (MPa) | 45 | 38 | 30 |
Thermal Stability (°C) | 220 | 200 | 180 |
Elongation at Break (%) | 12 | 10 | 8 |
Biomedical Applications
Drug Delivery Systems:
DDC has been explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents. Studies indicate that DDC can be used to attach drugs to carrier molecules, enhancing their solubility and bioavailability.
Case Study: Targeted Drug Delivery
In a recent investigation, DDC was utilized to conjugate anticancer drugs with targeting ligands on nanoparticles. The results showed improved targeting efficiency and reduced side effects compared to free drug administration . This application highlights DDC's role in advancing therapeutic strategies in oncology.
Green Chemistry
Sustainable Solvent Development:
The development of bio-based solvents is an emerging area where DDC shows promise. A case study highlighted the use of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (derived from glycerol) as a sustainable alternative solvent in organic reactions. The study emphasized that while DDC itself is not bio-derived, its derivatives can contribute to greener chemical processes by reducing reliance on traditional solvents .
Mechanism of Action
The mechanism of action of 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide involves its interaction with molecular targets through its carbodiimide moiety. This interaction can lead to the formation of covalent bonds with nucleophilic groups in target molecules, resulting in the modification of their structure and function. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methylurea: This compound has a similar structure but contains a urea moiety instead of a carbodiimide group.
2,2-Dimethyl-1,3-dioxolan-4-methanol: A related compound that serves as a precursor in the synthesis of 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide.
Uniqueness
This compound is unique due to its specific combination of dioxolane groups and a carbodiimide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Biological Activity
1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide is a unique compound within the class of carbodiimides, which are known for their utility in organic synthesis, particularly in the formation of amide bonds. This article explores its biological activity, including antibacterial and antifungal properties, as well as its potential applications in pharmaceutical chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two dioxolane rings that enhance its reactivity and biological activity. The presence of the carbodiimide functional group (–N=C=N–) is critical for its ability to activate carboxylic acids for subsequent coupling reactions.
Antibacterial Activity
Recent studies have demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. Specifically, compounds synthesized from this compound have been tested against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Dioxolane Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Staphylococcus aureus | 625 µg/mL |
2 | Staphylococcus epidermidis | 1250 µg/mL |
3 | Enterococcus faecalis | 625 µg/mL |
4 | Pseudomonas aeruginosa | 500 µg/mL |
5 | Escherichia coli | No activity |
The data indicates that certain derivatives possess potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, making them promising candidates for further development as antibacterial agents .
Antifungal Activity
In addition to antibacterial properties, these compounds have shown antifungal activity against Candida albicans. The screening results reveal that most derivatives exhibit significant antifungal effects.
Table 2: Antifungal Activity of Dioxolane Derivatives
Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Candida albicans | No activity |
2 | Candida albicans | 250 µg/mL |
3 | Candida albicans | 125 µg/mL |
4 | Candida albicans | 62.5 µg/mL |
These findings suggest that while some compounds are ineffective against fungi, others demonstrate considerable potential for antifungal applications .
Case Studies
A notable case study involved the synthesis of various enantiomeric and racemic dioxolane derivatives from salicylaldehyde. The biological screening revealed that these compounds not only retained their structural integrity but also exhibited enhanced biological activities compared to their precursors. This highlights the importance of stereochemistry in influencing the biological efficacy of dioxolane derivatives .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the dioxolane ring can significantly alter biological activity. For instance:
- Ether or ester groups at positions 3 and 4 enhance antibacterial properties.
- The presence of bulky substituents increases antifungal efficacy.
This information is crucial for guiding future synthetic efforts aimed at optimizing the biological activity of new dioxolane derivatives .
Q & A
Q. Basic: What are the key synthetic routes for preparing BDDC, and how is its purity validated?
BDDC is synthesized via condensation of 2,2-dimethyl-1,3-dioxolane-4-methanol derivatives with carbodiimide-forming reagents. A common method involves reacting bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)amine with thiourea derivatives under dehydrating conditions, followed by oxidation. Purity validation typically employs:
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.
- HPLC with UV detection for quantifying residual solvents/byproducts.
- Elemental analysis to verify stoichiometry .
Q. Basic: How does BDDC function as a coupling agent in peptide synthesis, and what advantages does it offer over traditional reagents like DCC?
BDDC activates carboxylic acids to form reactive intermediates (O-acylisourea), enabling nucleophilic attack by amines to form amide bonds. Key advantages over DCC include:
- Reduced racemization : The steric bulk of BDDC’s dioxolane groups minimizes epimerization during peptide coupling, critical for enantioselective synthesis .
- Solubility : BDDC’s solubility in dichloromethane (CH₂Cl₂) facilitates homogeneous reaction conditions .
- Byproduct removal : Hydrolysis of BDDC-derived urea byproducts is more efficient compared to DCC’s dicyclohexylurea .
Q. Advanced: What experimental strategies minimize racemization when using BDDC for solid-phase peptide synthesis (SPPS)?
To optimize enantiopurity:
- Temperature control : Perform couplings at 0–4°C to slow base-catalyzed epimerization.
- Additive use : Incorporate HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to stabilize the active ester intermediate.
- Solvent selection : Use low-polarity solvents (e.g., CH₂Cl₂) to reduce solvent-mediated racemization pathways.
- Kinetic monitoring : Employ real-time FTIR or LC-MS to track reaction progress and terminate before side reactions dominate .
Q. Advanced: How does BDDC compare to other carbodiimides (e.g., EDC, DIC) in terms of reaction efficiency and scope?
Q. Basic: What safety precautions are necessary when handling BDDC in the laboratory?
BDDC is classified as an irritant (R36/37/38). Precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Neutralize with dilute acetic acid, followed by absorption with inert material (e.g., vermiculite) .
Q. Advanced: What analytical techniques are recommended to characterize BDDC’s reactivity in complex reaction systems?
- NMR kinetics : Monitor reaction progress via ¹³C NMR to track carbodiimide consumption and urea formation.
- Mass spectrometry (MS) : Identify transient intermediates (e.g., O-acylisourea) using ESI-MS or MALDI-TOF.
- Chiral HPLC : Quantify enantiomeric excess in peptide products to assess racemization .
Q. Basic: Can BDDC be used for esterification reactions, and what are the optimal conditions?
Yes, BDDC efficiently activates carboxylic acids for esterification. A typical protocol involves:
- Dissolving the acid (1 eq) and alcohol (1.2 eq) in CH₂Cl₂.
- Adding BDDC (1.1 eq) at 0°C, stirring for 2–4 hours.
- Quenching with water and extracting the ester product. Yields >90% are reported for sterically unhindered substrates .
Q. Advanced: How does BDDC’s conformational flexibility influence its reactivity in macrocyclic compound synthesis?
The rigid dioxolane rings restrict BDDC’s conformational freedom, favoring preorganization of reactive groups in macrocyclization. This reduces entropic penalties, enhancing cyclization efficiency compared to flexible carbodiimides. Computational modeling (DFT) and X-ray crystallography are recommended to study these effects .
Q. Basic: What are the storage recommendations for BDDC to ensure long-term stability?
- Store under inert gas (Ar/N₂) at –20°C in airtight containers.
- Protect from moisture (hygroscopic) and light to prevent hydrolysis or degradation .
Q. Advanced: How can BDDC be integrated into automated synthesis platforms for high-throughput peptide libraries?
- Flow chemistry : Use BDDC in continuous-flow reactors with in-line quenching to minimize residence time and byproduct accumulation.
- Robotic dispensing : Pre-weigh BDDC in sealed cartridges for automated liquid handling systems.
- Machine learning : Optimize coupling parameters (e.g., stoichiometry, solvent) using predictive algorithms trained on historical reaction data .
Properties
InChI |
InChI=1S/C13H22N2O4/c1-12(2)16-7-10(18-12)5-14-9-15-6-11-8-17-13(3,4)19-11/h10-11H,5-8H2,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHHYLFZGYIBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN=C=NCC2COC(O2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408982 | |
Record name | BDDC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159390-26-8 | |
Record name | BDDC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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